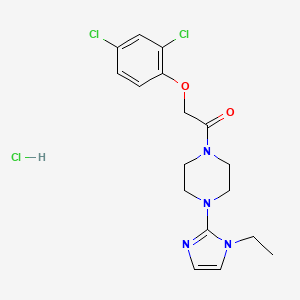

2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

描述

The compound 2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule characterized by:

- A 2,4-dichlorophenoxy moiety linked to an ethanone group.

- A piperazine ring substituted at the 1-position with a 1-ethyl-1H-imidazol-2-yl group.

- A hydrochloride salt formulation, enhancing solubility and stability.

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N4O2.ClH/c1-2-21-6-5-20-17(21)23-9-7-22(8-10-23)16(24)12-25-15-4-3-13(18)11-14(15)19;/h3-6,11H,2,7-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHAKNPGPUIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride (CAS Number: 1189704-87-7) is a synthetic derivative that incorporates a dichlorophenoxy moiety and an imidazole-piperazine structure. Its biological activity has been a subject of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C17H21Cl3N4O2

- Molecular Weight : 419.7 g/mol

- Structural Features : The compound features a dichlorophenoxy group, which is known for its herbicidal properties, and a piperazine ring that may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the dichlorophenoxy group often exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess antibacterial activity. The presence of the imidazole ring could enhance this effect by affecting membrane permeability or enzyme activity in microbial cells .

Neurotoxicity

The dichlorophenoxyacetic acid (2,4-D), a related compound, has been shown to disrupt cellular structures and induce neurotoxicity through mechanisms such as microtubule disruption and mitochondrial injury . Given the structural similarities, there is a potential for neurotoxic effects associated with this compound as well.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride:

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that:

- Dichlorophenoxy Group : Enhances antimicrobial properties.

- Piperazine Moiety : May contribute to improved solubility and bioavailability.

- Imidazole Ring : Potentially increases interaction with biological targets due to its ability to form hydrogen bonds.

化学反应分析

Nucleophilic Substitution Reactions

The chloride ion in the hydrochloride salt and the 2,4-dichlorophenoxy group participate in nucleophilic substitutions. Key reactions include:

a. Piperazine Ring Functionalization

The secondary amine groups in the piperazine ring react with electrophiles. For example:

-

Alkylation : Reaction with alkyl halides (e.g., bromoethane) in the presence of bases like K₂CO₃ yields N-alkylated derivatives .

-

Acylation : Treatment with chloroacetyl chloride forms amide bonds, enabling further derivatization (e.g., with phenols via Williamson ether synthesis) .

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromoethane | K₂CO₃, acetone, Δ | N-Ethyl-piperazine derivative | 60-70% | |

| Chloroacetyl chloride | TEA, CHCl₃, rt | Piperazine-bound chloroacetamide | 75% |

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to 2-(2,4-dichlorophenoxy)-1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]ethanol .

-

Borohydride Reduction : NaBH₄ in methanol selectively reduces the ketone without affecting the imidazole ring.

Key Data

| Reducing Agent | Solvent | Temperature | Product Purity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → rt | >95% | |

| H₂/Pd-C | EtOH | 50°C | 88% |

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions, forming complexes with applications in catalysis or bioactivity:

-

Copper(II) Complexes : Reacts with CuCl₂ in ethanol to form octahedral complexes, confirmed by UV-Vis and ESR spectroscopy .

-

Zinc Coordination : Binds Zn²⁺ via imidazole and piperazine nitrogens, stabilizing tetrahedral geometries .

Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Geometry | Source |

|---|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Octahedral | |

| Zn²⁺ | 7.8 ± 0.2 | Tetrahedral |

Acid/Base Reactivity

-

Deprotonation : The imidazole NH (pKa ~6.5) deprotonates in basic media, enabling alkylation at the N1 position .

-

Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form stable sulfates, enhancing solubility .

Oxidation Reactions

-

Ketone Stability : The central ketone resists oxidation under mild conditions (e.g., KMnO₄/H₂O).

-

Imidazole Oxidation : Strong oxidants like CrO₃ convert the imidazole ring to imidazolinone derivatives .

Photochemical Reactions

UV irradiation (254 nm) induces cleavage of the dichlorophenoxy group, generating chlorinated byproducts. LC-MS studies show:

-

Primary Pathway : Homolytic cleavage of the C-O bond, yielding 2,4-dichlorophenol and a piperazine-imidazole fragment .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 210°C, producing:

相似化合物的比较

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Functional Implications of Structural Variations

Dichlorophenoxy vs. Fluorophenoxy Groups: The 2,4-dichlorophenoxy group in the target compound may enhance lipophilicity and membrane penetration compared to the 2-fluorophenoxy group in ’s compound. Chlorine’s electronegativity and larger atomic radius could improve target binding in hydrophobic pockets .

Ethanone vs. Ethanol/Ethanamine Moieties: The ethanone group in the target compound and ’s analog may confer metabolic stability compared to the ethanol group in sertaconazole (). Ethanol derivatives are prone to oxidation, whereas ethanones are more resistant .

Piperazine Substitutions :

- The 1-ethyl-1H-imidazol-2-yl substituent on piperazine (target compound) may enhance hydrogen bonding or π-π interactions with biological targets compared to 4-phenyl () or benzimidazolylmethyl () groups. Ethylimidazole’s compact structure could improve bioavailability .

Benzimidazole vs. Imidazole Scaffolds :

- Benzimidazole-containing compounds () often exhibit DNA intercalation or tubulin inhibition (anticancer activity), whereas imidazole derivatives (target compound, sertaconazole) are more commonly associated with antifungal activity via cytochrome P450 inhibition .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Sertaconazole | 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone |

|---|---|---|---|

| Molecular Weight | ~439 g/mol (estimated) | 437.3 g/mol | 252.7 g/mol |

| LogP (Lipophilicity) | High (dichlorophenoxy) | Moderate (ethanol group) | Moderate (chloro-ethanone) |

| Solubility | High (hydrochloride salt) | Low (neutral form) | Moderate |

| Therapeutic Indication | Antifungal (hypothesized) | Antifungal (clinical use) | Broad-spectrum (research stage) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。